Home > Products > Screening Compounds P123504 > 4-Anilinoquinazoline 4a
4-Anilinoquinazoline 4a -

4-Anilinoquinazoline 4a

Catalog Number: EVT-10918510
CAS Number:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The synthesis of 4-anilinoquinazoline derivatives typically begins with commercially available starting materials such as benzoic acid and aniline derivatives. The compound can be synthesized through multi-step reactions involving cyclization, chlorination, and nucleophilic substitution processes .

Classification

4-Anilinoquinazoline 4a is classified as an organic heterocyclic compound. It specifically falls under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This classification is significant because quinazolines are often explored for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-anilinoquinazoline 4a involves several key steps:

  1. Synthesis of Quinazoline-2,4-dione: This is achieved by reacting anthranilic acid with urea under controlled heating conditions, typically at around 160 °C for several hours. The reaction yields quinazoline-2,4-dione as a white solid .
  2. Chlorination: The quinazoline-2,4-dione is then subjected to chlorination using phosphorus oxychloride. This step introduces chlorine substituents at the appropriate positions on the quinazoline ring .
  3. Nucleophilic Substitution: In the final step, aniline derivatives are introduced to the chlorinated quinazoline in the presence of acetic acid. This nucleophilic substitution occurs selectively at position 4 of the quinazoline ring, yielding the desired 4-anilinoquinazoline derivative .

Technical Details

The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion. Characterization of the synthesized compounds is performed using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-anilinoquinazoline 4a features a quinazoline core with an aniline group attached at the fourth position. This structural arrangement is crucial for its biological activity.

Data

  • Molecular Formula: C13_{13}H10_{10}ClN3_{3}
  • Molecular Weight: Approximately 245.69 g/mol
  • Melting Point: Reported around 260-261 °C .
Chemical Reactions Analysis

Reactions

4-Anilinoquinazoline derivatives can undergo various chemical reactions:

  1. Substitution Reactions: The chlorine atom in the chlorinated quinazoline can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
  2. Condensation Reactions: These compounds can also participate in condensation reactions with other electrophiles to form more complex structures.

Technical Details

The reactivity of 4-anilinoquinazoline is largely influenced by the electronic properties of substituents on the aniline moiety, which can affect both the stability and reactivity of the compound.

Mechanism of Action

Process

The mechanism by which 4-anilinoquinazoline exerts its biological effects often involves inhibition of specific kinases. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival.

Data

Studies indicate that compounds like 4-anilinoquinazoline bind to the ATP-binding site of kinases, blocking their activity and subsequently hindering tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers on the quinazoline ring.
Applications

Scientific Uses

4-Anilinoquinazoline 4a has significant applications in medicinal chemistry:

  1. Anticancer Agents: Due to its ability to inhibit kinase activity, it is being explored as a potential treatment for various cancers.
  2. Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
  3. Drug Development: Its structure serves as a scaffold for designing new inhibitors targeting different kinases involved in disease processes.
Introduction to 4-Anilinoquinazoline 4a in Targeted Drug Discovery

Pharmacological Significance of Quinazoline Derivatives in Oncology

Quinazoline derivatives represent a privileged scaffold in oncotherapeutic drug discovery due to their versatile interactions with kinase domains and modulatory effects on cancer-associated signaling pathways. These heterocyclic compounds exhibit a remarkable capacity to competitively inhibit adenosine triphosphate (ATP) binding in tyrosine kinases, particularly those within the Epidermal Growth Factor Receptor (EGFR) family. The structural architecture of quinazolines—featuring nitrogen atoms at positions 1 and 3—enables critical hydrogen bonding with kinase hinge regions, while their planar configuration facilitates deep penetration into hydrophobic pockets [1] [8]. This pharmacodynamic profile underpins their efficacy in disrupting aberrant phosphorylation events that drive tumor proliferation, angiogenesis, and metastasis.

Historically, quinazoline-based drugs like gefitinib and erlotinib revolutionized non-small cell lung cancer treatment by targeting EGFR-activating mutations. Their clinical success validated quinazoline as a "master key" for kinase inhibition, spurring extensive exploration of structurally modified analogs. Derivatives bearing substitutions at the 4-, 6-, and 7-positions exhibit enhanced target affinity, kinase selectivity, and pharmacokinetic profiles. For instance, electron-donating groups at C6/C7 strengthen hydrogen bonding with residues like Met793, while 4-anilino modifications enable interactions with allosteric sites [2] [7]. These structure-activity relationships (SAR) have positioned quinazoline as an indispensable template for addressing acquired resistance in targeted oncology therapies.

Table 1: Key Quinazoline-Derived EGFR Inhibitors in Clinical Use

CompoundMolecular TargetClinical ApplicationEGFR Inhibition IC₅₀
GefitinibEGFR mutantsNon-Small Cell Lung Cancer0.033 μM [1]
ErlotinibWild-type/mutant EGFRPancreatic/NSCLC0.025 μM [7]
LapatinibEGFR/HER2HER2+ Breast Cancer0.009 μM [10]
AfatinibIrreversible pan-ERBBNSCLC with T790M mutations0.5 nM [8]

Role of 4-Anilinoquinazoline 4a in Kinase Inhibition and Anticancer Therapeutics

4-Anilinoquinazoline 4a exemplifies strategic molecular hybridization in kinase inhibitor design. Its core structure integrates the canonical 4-anilinoquinazoline pharmacophore with a Lavendustin A-derived salicylamide subunit at the C6 position. This configuration enables dual-targeting capabilities: the quinazoline moiety binds the ATP cleft, while the ortho-hydroxyl group of the salicylamide forms hydrogen bonds with Cysteine 773 in EGFR’s catalytic domain. Such interactions stabilize the kinase in an inactive conformation, blocking downstream signal transduction [2] [10]. Biochemical assays confirm compound 4a achieves approximately 90% EGFR tyrosine kinase inhibition at 10 μM concentration, with an IC₅₀ in the submicromolar range (0.1–1 μM) [2].

The antitumor efficacy of 4a extends beyond enzymatic inhibition to cellular pathology. In vitro evaluations demonstrate potent antiproliferative effects against diverse cancer lineages, including leukemia (CCRF-CEM), breast adenocarcinoma (MCF-7), and epidermoid carcinoma (A431) models. Notably, 4a derivatives with diethoxy phenyl and morpholinoether pendants exhibit enhanced activity, reflecting the role of hydrophilic substitutions in improving cell membrane permeability [4] [10]. Mechanistically, 4a triggers mitochondrial apoptosis via Bcl-2 downregulation, Bax activation, cytochrome c release, and caspase-3 cleavage. This pathway aligns with kinase inhibition-induced suppression of pro-survival signals, positioning 4a as a cytostatic and cytotoxic agent [9].

Table 2: Binding Interactions of 4-Anilinoquinazoline 4a with Kinase Targets

Kinase TargetKey Binding ResiduesInteraction TypeBiological Consequence
EGFRMet793, Thr766, Cys773H-bonding, hydrophobic packingBlocked ATP binding, reduced autophosphorylation
HER2Met801, Ser783, Asp863H-bonding via quinazoline N1/N3Disrupted dimerization signaling
VEGFR-2Asp1046, Glu885, Cys919Salt bridges, covalent modificationInhibited angiogenesis

Evolution of 4-Anilinoquinazoline Derivatives in Medicinal Chemistry

The development trajectory of 4-anilinoquinazolines reflects iterative structure-based optimization to overcome therapeutic resistance. First-generation analogs (e.g., gefitinib) targeted active EGFR conformations but proved vulnerable to gatekeeper (T790M) mutations. Second-generation inhibitors (e.g., afatinib) incorporated Michael acceptor groups for covalent Cys797 binding, enhancing potency against T790M but increasing off-target toxicity [8]. Compound 4a emerged as a transitional prototype, demonstrating that non-covalent interactions with allosteric sites could partially restore mutant kinase inhibition [2].

Contemporary strategies focus on four key structural innovations:

  • Bifunctional Inhibitors: Hybridization with acyl amino side chains (e.g., compound 15b) enables dual EGFR/VEGFR-2 blockade, exploiting synergistic angiogenic and proliferative pathway inhibition. Such derivatives show IC₅₀ values of 0.15 μM (EGFR) and 1.81 μM (VEGFR-2) [5].
  • Allosteric-Extended Scaffolds: Derivatives like 14d span ATP and allosteric pockets to inhibit C797S-mutant EGFR—a resistance mechanism against third-generation drugs. This "two-in-one" design achieves IC₅₀ values of 0.09 μM in BaF3-EGFR19del/T790M/C797S cells [3].
  • Amino Acid Conjugates: Incorporating L-leucine or L-phenylalanine at C6 (e.g., compound 6m) enhances solubility and target selectivity, yielding >2,000-fold selectivity for EGFR over related kinases [9].
  • Salicylamide-Urea Hybrids: 6-Arylureido variants (e.g., compound 7i) exhibit submicromolar enzyme inhibition (IC₅₀ = 17.32 nM) and superior cellular uptake, attributed to urea-mediated hydrogen bonding networks [6].

Table 3: Generational Refinement of 4-Anilinoquinazoline-Based Therapeutics

GenerationStructural AttributesTarget SpectrumClinical Milestones
FirstReversible 6,7-alkoxy substitutionsEGFR mutantsPFS: 10 months (vs. 5 months chemotherapy)
SecondAcrylamide warheads for Cys797 bondingPan-ERBB, T790MPFS: 11.1 months (vs. 6.9 months cisplatin)
ThirdPyrimidine-Oxindole cores against T790M/C797ST790M/C797SOS: 38.6 months
EmergingAllosteric-ATP bifunctional (e.g., 4a derivatives)C797S, HER2, VEGFR-2Preclinical proof-of-concept [3]

Properties

Product Name

4-Anilinoquinazoline 4a

IUPAC Name

4-(4-phenylmethoxyanilino)quinazolin-6-ol

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H17N3O2/c25-17-8-11-20-19(12-17)21(23-14-22-20)24-16-6-9-18(10-7-16)26-13-15-4-2-1-3-5-15/h1-12,14,25H,13H2,(H,22,23,24)

InChI Key

BURBAFXROHRDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.